molecular formula C18H39NO2 B3427575 Dihydrosphingosine CAS No. 6036-76-6

Dihydrosphingosine

Cat. No. B3427575
CAS RN: 6036-76-6
M. Wt: 301.5 g/mol
InChI Key: OTKJDMGTUTTYMP-MSOLQXFVSA-N
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Description

Dihydrosphingosine, also known as sphinganine, is an amino alcohol and a crucial constituent of the skin lipid barrier, which guards the body from excessive water loss . It is a natural stereoisomer and its levels increase during the unfolded protein response (UPR) .


Synthesis Analysis

Dihydrosphingosine is synthesized via the catalytic tritiation of N-carbobenzoxysphingosine . It is also produced in cells by two sphingosine kinase isoenzymes, SphK1 and SphK2 . The chemical synthesis of D,L-3-dehydrosphinganine, its C14-, C16- and C20-homologues, and the resolution into the enantiomeric forms have been reported .


Molecular Structure Analysis

Dihydrosphingosine is a sphingolipid early in the biosynthetic pathway that does not contain a C4-trans-double bond in the sphingoid backbone . It is a component of all eukaryotic cell membranes .


Chemical Reactions Analysis

Dihydrosphingosine has shown promise as an effective antioxidant in fish oils together with α-tocopherol . The antioxidative effect has been attributed to products resulting from amino–carbonyl reactions (lipation products) between the sphingoid base amine group and carbonyl compounds from lipid oxidation .


Physical And Chemical Properties Analysis

Dihydrosphingosine is a component of sphingolipids and is primarily localized within the nervous system . Its amphipathic properties enable its participation in a variety of intricate metabolic pathways .

Scientific Research Applications

Sphingolipid Metabolism

Dihydrosphingosine serves as a fundamental component in sphingolipid metabolism, acting both as a substrate and a product in enzymatic reactions that regulate cellular functions. Sphingolipids are vital for membrane structure and function and are involved in signaling pathways that control cell growth, differentiation, and death. The enzymes serine palmitoyltransferase (SPT) and sphingosine‐1‐phosphate lyase (SPL) are crucial in this metabolism, where SPT catalyzes the formation of 3‐keto‐dihydrosphingosine, highlighting the entry point into sphingolipid biosynthesis. Understanding these pathways provides insights into the molecular basis of diseases linked to sphingolipid dysregulation (Bourquin, Capitani, & Grütter, 2011).

Sphingosine 1-Phosphate Signalling

Dihydrosphingosine is also a precursor to sphingosine 1-phosphate (S1P), a critical signaling molecule involved in various cellular processes, including migration, proliferation, and apoptosis. S1P signaling is mediated through a set of G-protein-coupled receptors, offering potential targets for therapeutic intervention in cancer, angiogenesis, and inflammatory diseases. The enzymatic balance between S1P and dihydrosphingosine is a determinant of cell fate, making the pathway a significant area of research for developing new therapeutic strategies (Pyne & Pyne, 2000).

Sphingosine Phosphate Lyase as a Therapeutic Target

Sphingosine phosphate lyase (SPL), which degrades S1P, thus lowering its levels inside cells, represents a novel target for drug development. SPL's role in various physiological and pathological processes, including cancer, immunity, and inflammation, underscores the potential of SPL inhibitors in treating a wide range of diseases. Modulating SPL activity could offer new avenues for therapeutic intervention, suggesting a critical area of research focus (Kumar & Saba, 2009).

Encapsulation and Delivery Systems

Research on dihydrosphingosine and its derivatives extends into the development of novel drug delivery systems. Techniques such as electrospinning and electrospraying have been explored for encapsulating bioactive ingredients, including sphingolipids, for targeted delivery in therapeutic applications. These delivery vehicles offer enhanced bioavailability and controlled release, with potential applications in functional foods and nutraceuticals (Coelho, Estevinho, & Rocha, 2020).

Safety And Hazards

Dihydrosphingosine should not be used in food, drug, pesticide, or biocidal product use . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

properties

IUPAC Name

(2R,3S)-2-aminooctadecane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKJDMGTUTTYMP-MSOLQXFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@@H]([C@@H](CO)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017398
Record name DL-Erythro-Dihydrosphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrosphingosine

CAS RN

3102-56-5, 6036-76-6
Record name rel-(2R,3S)-2-Amino-1,3-octadecanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3102-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3S)-2-Amino-1,3-octadecanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6036-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Erythro-Dihydrosphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,480
Citations
EJ Reist, PH Christie - The Journal of Organic Chemistry, 1970 - ACS Publications
… as authentic dihydrosphingosine triacetate86 and which gave no melting point depression when a mixture melting point was determined with a sample ofauthentic dihydrosphingosine …
Number of citations: 36 pubs.acs.org
W STOFFEL, DAC LEKIM, G STICHT - 1968 - degruyter.com
… These authors assume a condensation of free palmitic aldehyde and serine to dihydrosphingosine and a FAD dependent dehydrogenation of dihydrosphingosine to sphingosine. …
Number of citations: 104 www.degruyter.com
EV Berdyshev, IA Gorshkova, P Usatyuk, Y Zhao… - Cellular signalling, 2006 - Elsevier
Sphingosine kinase 1 (SK1) is one of the two known kinases, which generates sphingosine-1-phosphate (S1P), a potent endogenous lipid mediator involved in cell survival, proliferation…
Number of citations: 107 www.sciencedirect.com
B Školová, A Kováčik, O Tesař, L Opálka… - Biochimica et Biophysica …, 2017 - Elsevier
Ceramides based on phytosphingosine, sphingosine and dihydrosphingosine are essential constituents of the skin lipid barrier that protects the body from excessive water loss. The …
Number of citations: 69 www.sciencedirect.com
SGE Meyer, H de Groot - Biochimica et Biophysica Acta (BBA)-Molecular …, 2003 - Elsevier
Measuring the cell death induced by tumor necrosis factor (TNF-α) in L929 cells, we discovered for the first time that l-cycloserine, an established inhibitor of serine palmitoyltransferase, …
Number of citations: 63 www.sciencedirect.com
J Noack, J Choi, K Richter, A Kopp-Schneider… - Cell death & …, 2014 - nature.com
Glioblastomas (GBMs) are very aggressive tumors with low chemosensitivity. The DNA-alkylating agent temozolomide (TMZ) is currently the most efficient chemotoxic drug for GBM …
Number of citations: 81 www.nature.com
M Dragusin, C Gurgui, G Schwarzmann… - Journal of lipid …, 2003 - ASBMB
We studied the metabolism of radioactively labeled safingol (l-threo-dihydrosphingosine) in primary cultured neurons, B104 neuroblastoma cells, and Swiss 3T3 fibroblasts, and …
Number of citations: 28 www.jlr.org
BM Barth, SS Shanmugavelandy, JM Kaiser… - ACS …, 2013 - ACS Publications
… -1-phosphate and dihydrosphingosine-1-phosphate. Furthermore, dihydrosphingosine-1-… These findings further defined a novel myeloid regulatory role for dihydrosphingosine-1-…
Number of citations: 39 pubs.acs.org
C Mao, M Wadleigh, GM Jenkins, YA Hannun… - Journal of Biological …, 1997 - ASBMB
We have identified the yeast sphingosine resistance gene (YSR2) of Saccharomyces cerevisiae as encoding a protein that specifically dephosphorylates dihydrosphingosine 1-…
Number of citations: 181 www.jbc.org
Q Jiang, X Rao, CY Kim, H Freiser… - … journal of cancer, 2012 - Wiley Online Library
… Cells were treated with dihydrosphingosine (dhysph, 25 μM) and … of dihydrosphingosine and dihydroceramide on PC-3 and LNCaP cell proliferation. Treatment with dihydrosphingosine …
Number of citations: 140 onlinelibrary.wiley.com

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